molecular formula C17H14N4O4 B11709031 N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine

N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine

Cat. No.: B11709031
M. Wt: 338.32 g/mol
InChI Key: FTLQUWBOZGKOJH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with nitro groups and an amine group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine typically involves multi-step organic reactions. One common method starts with the nitration of quinoline derivatives to introduce nitro groups at the 5 and 7 positions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of nitro-quinoline derivatives.

    Reduction: Formation of amino-quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and the quinoline core play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-5,7-dinitroquinolin-8-amine
  • N-(3,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine

Comparison: N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine

InChI

InChI=1S/C17H14N4O4/c1-10-5-6-12(8-11(10)2)19-17-15(21(24)25)9-14(20(22)23)13-4-3-7-18-16(13)17/h3-9,19H,1-2H3

InChI Key

FTLQUWBOZGKOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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